molecular formula C11H10N2OS B13151023 AcetaldehydeO-(2-phenylthiazol-4-yl)oxime

AcetaldehydeO-(2-phenylthiazol-4-yl)oxime

Cat. No.: B13151023
M. Wt: 218.28 g/mol
InChI Key: VLTYMIHJKODCJV-SWGQDTFXSA-N
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Description

AcetaldehydeO-(2-phenylthiazol-4-yl)oxime is a chemical compound that belongs to the class of oximes, which are characterized by the presence of a hydroxylamine functional group attached to a carbon atom. This compound is notable for its unique structure, which includes a thiazole ring substituted with a phenyl group. The presence of both the oxime and thiazole functionalities makes this compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AcetaldehydeO-(2-phenylthiazol-4-yl)oxime typically involves the condensation of acetaldehyde with hydroxylamine in the presence of a base. The reaction is carried out under mild heating conditions to facilitate the formation of the oxime. The thiazole ring is introduced through a subsequent reaction involving the appropriate thiazole precursor and a phenyl group.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through crystallization or distillation to remove any impurities.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitriles or amides.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA) is commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) is often employed for reduction reactions.

    Substitution Reactions: Various nucleophiles such as halides or amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of nitriles or amides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted oximes or other derivatives.

Scientific Research Applications

AcetaldehydeO-(2-phenylthiazol-4-yl)oxime has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of AcetaldehydeO-(2-phenylthiazol-4-yl)oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites, while the thiazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: AcetaldehydeO-(2-phenylthiazol-4-yl)oxime is unique due to the combination of the oxime and thiazole functionalities, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

(E)-N-[(2-phenyl-1,3-thiazol-4-yl)oxy]ethanimine

InChI

InChI=1S/C11H10N2OS/c1-2-12-14-10-8-15-11(13-10)9-6-4-3-5-7-9/h2-8H,1H3/b12-2+

InChI Key

VLTYMIHJKODCJV-SWGQDTFXSA-N

Isomeric SMILES

C/C=N/OC1=CSC(=N1)C2=CC=CC=C2

Canonical SMILES

CC=NOC1=CSC(=N1)C2=CC=CC=C2

Origin of Product

United States

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